N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide, also known as AMN107, is a potent inhibitor of the Bcr-Abl tyrosine kinase. [ [] ] Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting Bcr-Abl signaling. [ [] ] This compound exhibits high selectivity for Bcr-Abl and effectively inhibits both wild-type and several imatinib-resistant mutants, except for the T315I mutation. [ [] ]
Cancer Research: N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide has been studied as a potential therapeutic agent for CML and other cancers. [ [] ] Its potent and selective inhibition of Bcr-Abl makes it a promising candidate for the treatment of CML, particularly in cases where resistance to imatinib has developed.
Fluorescent Probes: This compound's structural features could be exploited to develop fluorescent probes for studying Bcr-Abl and other tyrosine kinases in cellular systems. By attaching a suitable fluorophore, researchers could visualize the localization and activity of these kinases in real-time. [ [] ]
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8